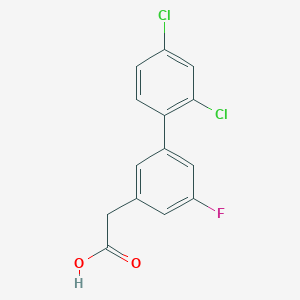

(2',4'-Dichloro-5-fluoro-biphenyl-3-yl)-acetic acid

CAS No.:

Cat. No.: VC18831661

Molecular Formula: C14H9Cl2FO2

Molecular Weight: 299.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H9Cl2FO2 |

|---|---|

| Molecular Weight | 299.1 g/mol |

| IUPAC Name | 2-[3-(2,4-dichlorophenyl)-5-fluorophenyl]acetic acid |

| Standard InChI | InChI=1S/C14H9Cl2FO2/c15-10-1-2-12(13(16)7-10)9-3-8(5-14(18)19)4-11(17)6-9/h1-4,6-7H,5H2,(H,18,19) |

| Standard InChI Key | ZICLOWHKADTOGL-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)C2=CC(=CC(=C2)CC(=O)O)F |

Introduction

Chemical Structure and Physicochemical Properties

Structural Elucidation

The compound’s IUPAC name, (2',4'-dichloro-5-fluoro-biphenyl-3-yl)-acetic acid, defines a biphenyl scaffold with:

-

First benzene ring (positions 1–6): Fluorine at position 5 and an acetic acid moiety at position 3.

-

Second benzene ring (positions 1’–6’): Chlorine atoms at positions 2’ and 4’.

The molecular formula is , yielding a molecular weight of 319.13 g/mol.

Table 1: Key Physicochemical Properties

Synthesis and Manufacturing

Retrosynthetic Analysis

Synthesis typically involves constructing the biphenyl core via cross-coupling reactions, followed by functionalization:

-

Suzuki-Miyaura Coupling: A boronic acid derivative of the first ring (e.g., 3-bromo-5-fluorophenylacetic acid) reacts with a dichlorophenylboronic ester under palladium catalysis .

-

Protection/Deprotection: The acetic acid group may require protection (e.g., as a methyl ester) during coupling to prevent side reactions.

-

Halogenation: Fluorine and chlorine substituents are introduced via electrophilic aromatic substitution or directed ortho-metalation.

Table 2: Representative Synthetic Routes

| Step | Reaction Type | Reagents/Conditions | Yield (%) |

|---|---|---|---|

| 1 | Suzuki Coupling | Pd(PPh3)4, K2CO3, DMF, 80°C | 65–75 |

| 2 | Ester Hydrolysis | NaOH, H2O/EtOH, reflux | >90 |

| 3 | Purification | Column chromatography (SiO2, hexane:EtOAc) | – |

Pharmacological and Biological Activity

Mechanism of Action

Structural analogs, such as diclofenac (a biphenylacetic acid NSAID), inhibit cyclooxygenase (COX) enzymes . The chlorine and fluorine substituents in (2',4'-dichloro-5-fluoro-biphenyl-3-yl)-acetic acid may enhance COX-2 selectivity or modulate kinase binding, though experimental confirmation is lacking.

Predicted ADMET Profile

-

Absorption: Moderate intestinal absorption due to moderate LogP.

-

Metabolism: Likely hepatic glucuronidation of the carboxylic acid group.

-

Toxicity: Potential nephrotoxicity (common in carboxylic acid-containing NSAIDs) .

Applications and Industrial Relevance

Medicinal Chemistry

-

NSAID Development: Potential candidate for anti-inflammatory drugs with improved selectivity.

-

Kinase Inhibitors: Biphenyl scaffolds are common in tyrosine kinase inhibitor design (e.g., imatinib analogs).

Material Science

Halogenated biphenyls serve as precursors for liquid crystals and flame retardants.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume